5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine: is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the pyrazole and thiophene rings imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid is then converted to 5-chlorothiophene-2-carbonyl chloride using thionyl chloride.
Cyclization: The carbonyl chloride is reacted with hydrazine to form the pyrazole ring, resulting in the formation of 5-(5-chlorothiophen-2-yl)-1H-pyrazol-4-amine.
Methylation: Finally, the pyrazole amine is methylated using methyl iodide to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thienylboronic acid: Another compound with a chlorothiophene moiety, used in Suzuki-Miyaura cross-couplings.
5-Chlorothiophene-2-carbonyl chloride: An intermediate in the synthesis of various heterocyclic compounds.
Uniqueness
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H8ClN3S |
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Molecular Weight |
213.69 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H8ClN3S/c1-12-8(5(10)4-11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3 |
InChI Key |
IIHKHQMJBZHHHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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